1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-CHLOROPHENYL)-3-(4-PHENYLPIPERAZINO)-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrole ring substituted with a chlorophenyl group and a phenylpiperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-(4-PHENYLPIPERAZINO)-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Introduction of Phenylpiperazino Group: The phenylpiperazino group can be attached through a nucleophilic substitution reaction, where the pyrrole ring reacts with 1-(4-phenylpiperazino)ethanone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-3-(4-PHENYLPIPERAZINO)-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-(4-PHENYLPIPERAZINO)-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-(4-PHENYLPIPERAZINO)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROPHENYL)-2-(4-PHENYLPIPERAZINO)-1-ETHANOL: Similar in structure but with an ethanol group instead of a pyrrole ring.
1-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-PHENYLPIPERAZINO)METHYL]-4-PIPERIDINOL: Contains a sulfonyl group and a piperidinol ring.
Uniqueness
1-(4-CHLOROPHENYL)-3-(4-PHENYLPIPERAZINO)-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrole ring and phenylpiperazino group make it particularly interesting for research in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H18ClN3O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-6-8-17(9-7-15)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
InChI Key |
HYHUBIHKKJRJDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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